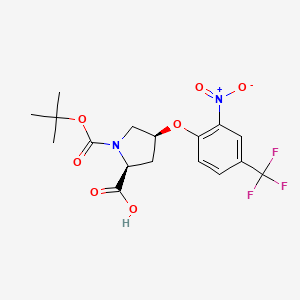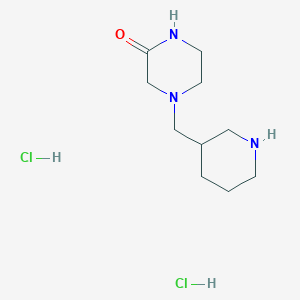
N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine
Descripción general
Descripción
Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For instance, the synthesis of tipranavir, a TFMP derivative, was achieved using a chiral auxiliary .
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including compounds similar to N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine, play a significant role in organic synthesis and catalysis. These compounds are known for their ability to form metal complexes and act as catalysts in asymmetric synthesis. Their utilization spans a wide range of applications, from facilitating metal-catalyzed reactions to serving as key intermediates in the synthesis of complex organic molecules. The versatility and efficiency of heterocyclic N-oxide derivatives in catalysis highlight their potential in advancing synthetic methodologies and achieving selective transformations (Li et al., 2019).
Drug Development
In the realm of medicinal chemistry, heterocyclic compounds analogous to this compound have been explored for their potential as therapeutic agents. The structural diversity of these compounds allows for the modulation of biological activity, making them suitable candidates for drug development. For example, specific derivatives have been investigated for their antitubercular activity, demonstrating the capability to serve as lead compounds for the development of new treatments against tuberculosis (Asif, 2014).
Material Science
The application of heterocyclic N-oxide derivatives extends into the field of material science, where their unique electronic properties are utilized in the development of optoelectronic materials. These compounds can be incorporated into π-extended conjugated systems, creating materials suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The incorporation of heterocyclic units into materials science demonstrates their versatility and potential for creating advanced functional materials (Lipunova et al., 2018).
Environmental Applications
Beyond synthesis and drug development, heterocyclic N-oxide derivatives have been implicated in environmental applications, particularly in water treatment processes. The study of nitrosamines, which share structural features with this compound, has shed light on their formation and removal in water technology. Understanding the chemistry and reactivity of these compounds is crucial for developing strategies to mitigate their presence in drinking water, thereby ensuring consumer safety (Nawrocki & Andrzejewski, 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-14(12)6-3-4(7(9,10)11)2-5(8)13-6/h2-3H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQPQFLFBRCOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




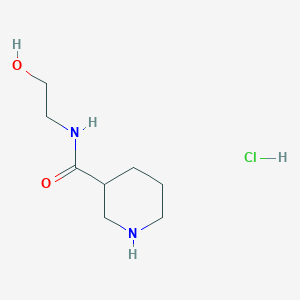
![(4-Hydroxy-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398288.png)
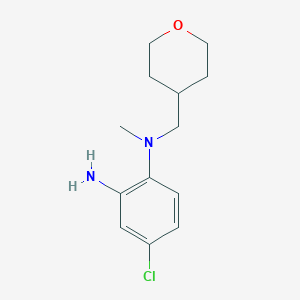
![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)
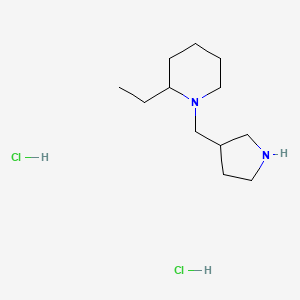

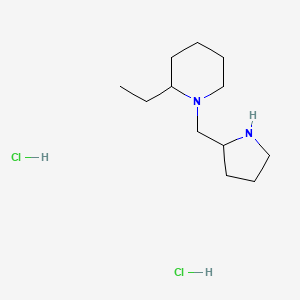


![(2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398303.png)
